![molecular formula C15H16N4O2S B2385739 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034472-57-4](/img/structure/B2385739.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[b]thiophene derivatives, have been reported to interact with various targets, including enzymes like beta-lactamase .
Mode of Action
Based on the structural similarity to other benzo[b]thiophene derivatives, it can be inferred that the compound might interact with its target through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Benzo[b]thiophene derivatives have been associated with various biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s interaction with its targets can be affected by the conformational flexibility of the molecule, which can be influenced by temperature and solvent conditions .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 2034472-57-4) is a novel compound with potential biological applications. This article reviews its synthesis, biological activities, and the underlying mechanisms based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₆N₄O₂S
- Molecular Weight : 316.4 g/mol
Biological Activity Overview
Research indicates that compounds featuring the triazole moiety exhibit a range of biological activities, including antimicrobial , antiproliferative , and antioxidant effects. The incorporation of a benzo[b]thiophene structure further enhances these properties.
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro studies reported IC₅₀ values indicating potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, triazole derivatives have been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The triazole ring may interfere with the biosynthesis of ergosterol in fungal cells or disrupt bacterial cell wall synthesis.
- Antiproliferative Mechanism : The compound's structural features facilitate binding to enzymes involved in nucleotide metabolism, thus impeding cancer cell proliferation.
- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
Research Findings and Case Studies
Recent studies have synthesized various derivatives of triazole compounds and evaluated their biological activities:
Compound | Activity Type | IC₅₀ (µM) | Target |
---|---|---|---|
Compound 9 | Antiproliferative | 1.1 (MCF-7) | Thymidylate Synthase |
Compound 6 | Antimicrobial | - | E. coli, S. aureus |
Compound 17 | Antioxidant | - | Free Radical Scavenging |
These findings underline the significant potential of triazole-based compounds in therapeutic applications.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 316.4 g/mol
- CAS Number : 2034472-57-4
Antimicrobial Activity
The benzo[b]thiophene moiety present in this compound is associated with various biological activities, including antimicrobial properties. Studies have demonstrated that derivatives containing this scaffold exhibit significant activity against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Evaluation
In a study assessing similar compounds, the antimicrobial activity was evaluated using the broth microdilution method against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the benzo[b]thiophene structure showed minimal inhibitory concentrations (MIC) as low as 4 µg/mL, suggesting strong antibacterial potential (Kesuma et al., 2022) .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that compounds featuring the triazole ring often exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In comparative studies, derivatives similar to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide demonstrated IC50 values significantly lower than conventional chemotherapeutics. For instance, one derivative exhibited an IC50 of approximately 5 µM against MCF7 breast cancer cells (PMC7145827) . This suggests that such compounds could be developed into effective anticancer agents.
Structure–Activity Relationship (SAR)
The structure–activity relationship of triazole derivatives has been extensively studied. Modifications to the benzo[b]thiophene and triazole components can enhance biological activity and selectivity. For example:
Modification | Effect on Activity |
---|---|
Hydroxyl Group Addition | Increased solubility and enhanced interaction with biological targets |
Substitution on Triazole Ring | Improved potency against specific cancer cell lines |
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's potential mechanisms of action and guide further modifications to enhance efficacy.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-15(21,9-16-14(20)11-8-19(2)18-17-11)13-7-10-5-3-4-6-12(10)22-13/h3-8,21H,9H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEHYFDLWCGJJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.